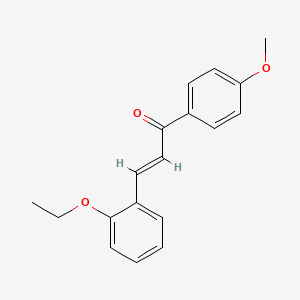
(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, otherwise known as 2E-EPMP, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 275°C. 2E-EPMP is used in a variety of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
2E-EPMP is used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and synthesis. In drug development, 2E-EPMP is used as a starting material for the synthesis of new pharmaceutical compounds. In biochemical and physiological studies, 2E-EPMP is used to study the effects of various compounds on cells and tissues. In synthesis, 2E-EPMP is used as a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2E-EPMP is not fully understood. However, it is believed that 2E-EPMP acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes, which are important mediators of inflammation. By inhibiting the activity of COX-2, 2E-EPMP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-EPMP are not fully understood. However, it is believed that 2E-EPMP may act as an anti-inflammatory agent. In addition, 2E-EPMP may also have anti-cancer, anti-viral, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2E-EPMP in laboratory experiments include its low toxicity, low cost, and wide range of applications. The main limitation of using 2E-EPMP is its lack of specificity, as it can interact with a variety of enzymes and proteins.
Orientations Futures
The future of 2E-EPMP is promising, as it has a wide range of potential applications in drug development, biochemical and physiological studies, and synthesis. Further research is needed to better understand the biochemical and physiological effects of 2E-EPMP, as well as its mechanism of action. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 2E-EPMP. Finally, further research is needed to explore the potential therapeutic applications of 2E-EPMP, such as its use as an anti-inflammatory agent.
Méthodes De Synthèse
2E-EPMP is synthesized through a process called the Michael addition reaction. This reaction involves the addition of an organic compound, such as 2E-EPMP, to an alkene or alkyne. In the case of 2E-EPMP, the alkene is a propenyl group, and the alkyne is an ethynyl group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds through a series of steps to produce 2E-EPMP.
Propriétés
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18-7-5-4-6-15(18)10-13-17(19)14-8-11-16(20-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCZJHXAKSQQIX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

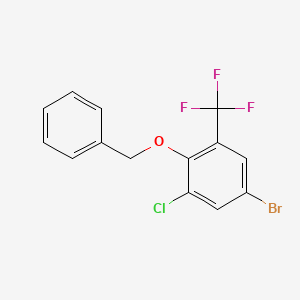


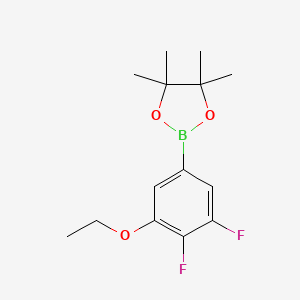
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
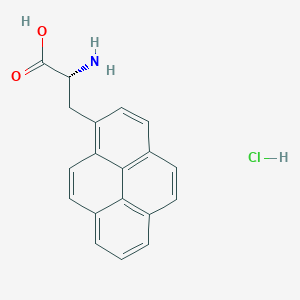
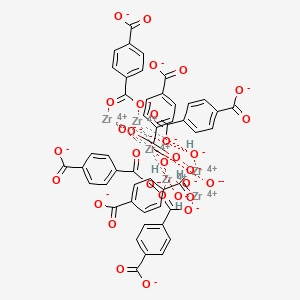
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
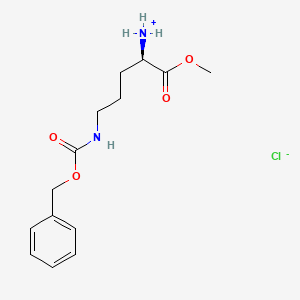
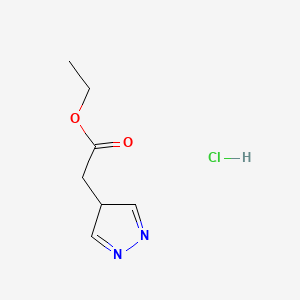


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6416584.png)